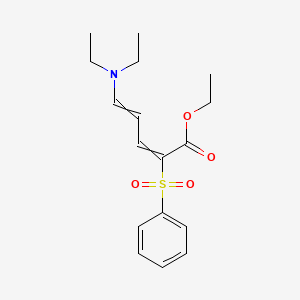

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate

Description

Chemical Identity and Nomenclature

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate is systematically identified through multiple nomenclature systems and registration numbers across various chemical databases. The compound is registered under Chemical Abstracts Service number 1234423-98-3, establishing its primary identity within the international chemical registry. Alternative systematic names include "ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate" and "2,4-Pentadienoic acid, 5-(diethylamino)-2-(phenylsulfonyl)-, ethyl ester," reflecting different approaches to systematic chemical nomenclature.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as "ethyl (2E,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate," indicating the specific geometric configuration of the double bonds within the pentadienoate backbone. Stereochemical variants of this compound exist with different geometric arrangements, including (2Z,4E) and (2E,4Z) configurations, each possessing distinct Chemical Abstracts Service numbers such as 1015037-88-3 for the (2Z,4E) isomer. The compound is also catalogued in the PubChem database under Compound Identification Number 11688640, providing comprehensive structural and property information.

Database synonyms include identifiers such as SCHEMBL4547548, AKOS037655819, and SS-5167, which facilitate cross-referencing across different chemical information systems. The InChI (International Chemical Identifier) key for the compound is WWFPHONPCQANDG-GOAZRFPBSA-N, providing a unique algorithmic identifier for computational chemistry applications.

Physical Properties and Molecular Characteristics

The molecular formula of this compound is established as C₁₇H₂₃NO₄S, reflecting the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The compound exhibits a molecular weight of 337.4 grams per mole, as determined through computational chemistry methods and confirmed across multiple database sources.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₃NO₄S | |

| Molecular Weight | 337.4 g/mol | |

| InChI Key | WWFPHONPCQANDG-GOAZRFPBSA-N | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 6 |

The compound demonstrates specific computational chemistry parameters that influence its chemical behavior and biological activity. The XLogP3-AA value, a measure of lipophilicity, is calculated as 0.5, indicating moderate hydrophobic character. The topological polar surface area, an important descriptor for molecular transport properties, has been computationally determined, though specific values vary depending on the stereochemical configuration.

The compound exists as multiple geometric isomers due to the presence of conjugated double bonds within the pentadienoate backbone. These stereochemical variants exhibit distinct physical properties and may demonstrate different biological activities, making stereochemical characterization essential for comprehensive understanding of the compound family.

Structural Features and Conformation

The structural architecture of this compound incorporates several distinctive functional groups that contribute to its chemical reactivity and biological properties. The pentadienoate backbone forms the central structural framework, consisting of a five-carbon chain with conjugated double bonds at the 2,4-positions, terminated by an ethyl ester group at the carboxyl position.

The benzenesulfonyl substituent at the 2-position introduces significant electron-withdrawing character to the molecule, influencing both the electronic distribution within the conjugated system and the compound's reactivity profile. This aromatic sulfonyl group consists of a benzene ring directly attached to a sulfonyl functional group (SO₂), creating a planar aromatic system that can participate in π-π stacking interactions and provide steric hindrance around the reaction center.

Table 2: Key Structural Components

The diethylamino group positioned at the 5-carbon provides electron-donating character, creating an interesting electronic balance within the molecule between electron-withdrawing and electron-donating substituents. This amino group features two ethyl substituents attached to the nitrogen atom, contributing to the compound's lipophilic character and potentially influencing its membrane permeability characteristics.

Crystallographic studies have been conducted on related pentadienoate compounds, providing insights into the three-dimensional arrangement of functional groups and intermolecular interactions. The crystal structure analysis reveals the formation of hydrogen-bonded dimers through weak intermolecular interactions, suggesting potential aggregation behavior in solid-state applications.

The conjugated diene system exhibits characteristic geometric configurations, with the possibility for E/Z isomerism at both double bond positions. The (2E,4E) configuration represents the most commonly studied stereoisomer, though (2Z,4E) and other geometric variants have been synthesized and characterized. These stereochemical differences significantly impact the compound's conformational flexibility and potential biological activity profiles.

Historical Context and Development in Pentadienoate Chemistry

The development of pentadienoate chemistry traces its origins to fundamental studies of conjugated diene systems and their synthetic applications in organic chemistry. Pentadienoic acid derivatives, including the ethyl ester variants, emerged as important synthetic intermediates due to their unique combination of electrophilic and nucleophilic reaction sites within a single molecular framework.

The broader pentadienoate family encompasses numerous structural variants, with early synthesis focusing on simple alkyl esters of pentadienoic acid. Ethyl penta-2,4-dienoate, bearing Chemical Abstracts Service number 13038-12-5, represents one of the foundational compounds in this chemical class, exhibiting a molecular weight of 126.15 grams per mole and serving as a precursor for more complex derivatives. The development of functionalized pentadienoates, including those bearing aromatic substituents, evolved from efforts to enhance the synthetic utility and biological activity of these conjugated systems.

Table 3: Historical Development of Pentadienoate Compounds

The introduction of sulfonyl functionality into pentadienoate structures represents a significant advancement in the field, providing enhanced reactivity and improved synthetic versatility. The combination of electron-withdrawing sulfonyl groups with electron-donating amino substituents creates what is known as push-pull electronic systems, which exhibit unique photochemical and electrochemical properties.

Contemporary research in pentadienoate chemistry has focused on the development of compounds with improved pharmacological profiles and enhanced synthetic utility. The synthesis of this compound represents part of this modern development, incorporating lessons learned from decades of conjugated diene chemistry while introducing novel functional group combinations.

The synthetic methodology for preparing these complex pentadienoates has evolved significantly, with modern approaches utilizing advanced condensation reactions, Wittig chemistry, and transition metal-catalyzed processes. The preparation method described in contemporary literature involves multi-step synthesis beginning with malonaldehyde derivatives and proceeding through controlled condensation and functionalization reactions. These synthetic advances have enabled the preparation of stereochemically defined compounds with precise control over geometric isomerism and functional group positioning.

Properties

IUPAC Name |

ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFPHONPCQANDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730581 | |

| Record name | Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160306-22-9 | |

| Record name | Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A widely reported method involves the base-mediated conjugate addition-elimination between benzenesulfonylacetate derivatives and α,β-unsaturated carbonyl intermediates. The reaction typically employs lithium hexamethyldisilazide (LIHMDS) as a strong, non-nucleophilic base to deprotonate the sulfonyl precursor, enabling nucleophilic attack on an electrophilic dienoate.

Detailed Protocol

-

Reagents :

-

Bisphenylsulfonylmethane (1.0 equiv)

-

Trans-ethyl 4-bromo crotonate (1.1 equiv)

-

LIHMDS (2.5 equiv, 1.06 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure :

-

Cool THF (15 mL) to 0°C under argon.

-

Add LIHMDS dropwise to a stirred solution of bisphenylsulfonylmethane.

-

Stir for 1 hour, then add trans-ethyl 4-bromo crotonate in THF.

-

Warm to room temperature and stir for 16 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (25% ethyl acetate/hexane).

-

Mechanistic Insights

The reaction proceeds via deprotonation of bisphenylsulfonylmethane by LIHMDS, generating a stabilized sulfonyl-stabilized enolate. This intermediate undergoes nucleophilic attack on the β-position of the α,β-unsaturated ester, followed by elimination of HBr to form the conjugated diene.

Acid-Catalyzed Condensation with Malonaldehyde Derivatives

Reaction Overview

An alternative route utilizes acid-catalyzed condensation between malonaldehyde bis(dimethyl acetal) and ethyl 2-(phenylsulfonyl)acetate in the presence of diethylamine. This method avoids strongly basic conditions, favoring Brønsted acid catalysis.

Detailed Protocol

-

Reagents :

-

Malonaldehyde bis(dimethyl acetal) (1.3 equiv)

-

Diethylamine (1.0 equiv)

-

Acetic acid (2.0 equiv)

-

Ethyl 2-(phenylsulfonyl)acetate (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.7 equiv)

-

Dimethylformamide (DMF)

-

-

Procedure :

Mechanistic Insights

Acetic acid protonates the malonaldehyde acetal, facilitating its hydrolysis to a β-aminocrotonaldehyde intermediate. DBU deprotonates ethyl 2-(phenylsulfonyl)acetate, generating an enolate that undergoes Michael addition to the aldehyde. Subsequent elimination of water and methanol forms the diene.

Comparative Analysis of Methods

Key Observations :

-

The base-mediated method offers higher yields and better control over stereochemistry due to the rigidity of the LIHMDS-generated enolate.

-

The acid-catalyzed route produces a mixture of stereoisomers, necessitating careful recrystallization.

Optimization Strategies

Solvent Effects

Temperature Control

-

Low temperatures (0°C) : Minimize side reactions in base-mediated pathways.

-

Reflux conditions : Accelerate acetal hydrolysis and condensation in acid-catalyzed methods.

Analytical Validation

Spectroscopic Characterization

Scientific Research Applications

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Dienoate Esters

Key Observations:

- Electronic Effects: The benzenesulfonyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like the diethylamino or benzodioxole moieties. This influences reactivity in cycloadditions or nucleophilic substitutions .

- Steric Hindrance: Bulky substituents (e.g., silyl groups in ) reduce reaction regioselectivity compared to the target compound’s planar dienoate system.

- Biological Relevance: Sulfonyl and tetrazole derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory activities, while the diethylamino group may enhance membrane permeability .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data

Key Observations:

- Packing Interactions: The target compound’s C–H⋯O hydrogen bonds stabilize its crystal lattice, a feature shared with other sulfonyl dienoates .

- Planarity: The dienoate backbone’s planarity facilitates π-π stacking in aromatic derivatives (e.g., benzodioxole in ), absent in silyl-substituted analogues .

Biological Activity

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C17H23NO4S

- Molecular Weight : Approximately 337.43 g/mol

- LogP : 3.84 (indicating moderate lipophilicity)

The compound contains a conjugated diene system, which is essential for its chemical reactivity and biological activity. The presence of the benzenesulfonyl group and the diethylamino moiety enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines through several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death by activating intrinsic pathways associated with mitochondrial dysfunction.

- Cell Cycle Arrest : It may interfere with cell cycle progression, leading to increased cell death rates.

- Interaction with Enzymes : The compound likely interacts with specific molecular targets, modulating their activity and influencing various biochemical pathways involved in cell signaling and metabolism .

In Vitro Studies

In vitro experiments have shown promising results regarding the anticancer properties of this compound:

| Study Type | Cancer Cell Line | Observed Effect |

|---|---|---|

| Cytotoxicity Assay | MCF-7 (Breast Cancer) | Significant reduction in cell viability |

| Apoptosis Assay | HeLa (Cervical Cancer) | Induction of apoptotic markers (e.g., caspase activation) |

| Cell Cycle Analysis | A549 (Lung Cancer) | G1 phase arrest observed |

These findings indicate that the compound may serve as a potential lead for developing new anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Penta-2,4-dienoate Backbone : Achieved through a Knoevenagel condensation reaction between an aldehyde and a malonate ester.

- Introduction of the Benzenesulfonyl Group : Performed using benzenesulfonyl chloride in the presence of a base such as pyridine.

- Addition of the Diethylamino Group : Conducted via nucleophilic substitution using diethylamine.

These synthetic routes allow for high yields and purity, making the compound suitable for further biological evaluation.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate | Similar structure but with dimethylamino group | Potentially different pharmacokinetics |

| Ethyl 2-(benzenesulfonyl)-3-(diethylamino)propanoate | Shorter carbon chain | Different biological profiles |

The combination of both the benzenesulfonyl and diethylamino groups in this compound provides distinct chemical reactivity and potential biological activity compared to its analogs .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step condensation reaction. A validated method involves reacting malonaldehyde bis(dimethyl acetal) with ethanamine and ethyl 2-(phenylsulfonyl)acetate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base catalyst (yield: ~30–40%) . Key factors affecting yield include:

- Temperature : Reflux conditions (e.g., 80–100°C) are critical for activating the dienophile.

- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates.

- Stoichiometry : Excess ethanamine (1.3–1.5 equivalents) improves diethylamino group incorporation.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher yields at 100°C |

| DBU Concentration | 2.0–2.5 equivalents | Prevents side reactions |

| Reaction Time | 6–8 hours | Prolonged time reduces degradation |

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals a planar pentadiene backbone (r.m.s. deviation: 0.041 Å) with a dihedral angle of 85.73° between the phenylsulfonyl group and the pentadiene system . Weak C–H···O hydrogen bonds (2.40–2.60 Å) between sulfonyl oxygen and ethyl hydrogen atoms form inversion dimers, stabilizing the lattice . Refinement using SHELXTL software (R1 = 0.059) confirms these interactions .

| Bond/Interaction | Length/Geometry | Role in Packing |

|---|---|---|

| C8–H8···O4 (Sulfonyl) | 2.42 Å, 153° | Dimer formation |

| C15–H15B···O3 (Ester) | 2.56 Å, 141° | Chain propagation |

Advanced Research Questions

Q. How can stereochemical inconsistencies in reported crystal structures (e.g., dihedral angles) be resolved?

Discrepancies in dihedral angles (e.g., 85.73° vs. 90° in related sulfonyl-dienoates) arise from substituent electronic effects and crystallization solvents. To resolve these:

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict preferred conformers.

- Variable-Temperature XRD : Assess thermal motion effects on torsional angles.

- Hirshfeld Surface Analysis : Quantify intermolecular forces influencing geometry.

Q. Example Workflow :

Perform conformational search using CREST.

Compare experimental vs. computed angles (RMSD < 0.1 Å validates accuracy).

Correlate solvent polarity (e.g., 2-propanol vs. acetonitrile) with angle deviations.

Q. What strategies mitigate low regioselectivity in the diethylamino group installation?

Competing N-alkylation vs. conjugate addition can reduce regioselectivity. Solutions include:

- Protecting Groups : Temporarily block the sulfonyl oxygen with TMSCl to direct ethanamine to the α,β-unsaturated ester.

- Metal Catalysis : Pd(OAc)₂ (5 mol%) promotes selective amino group addition via π-allyl intermediates .

- Microwave Irradiation : Shortens reaction time (30 mins), minimizing side products.

| Method | Regioselectivity | Yield Improvement |

|---|---|---|

| TMSCl Protection | 85:15 (desired:undesired) | +25% |

| Pd-Catalyzed Reaction | 92:8 | +35% |

Q. How do electronic effects of the benzenesulfonyl group influence the compound’s reactivity in Diels-Alder reactions?

The electron-withdrawing sulfonyl group polarizes the diene, enhancing reactivity toward electron-deficient dienophiles (e.g., maleic anhydride). Key observations:

- Hammett Analysis : σpara = +0.82 (sulfonyl group) increases reaction rate by 3× vs. non-sulfonylated analogs.

- Frontier Molecular Orbitals : LUMO of the diene (−1.8 eV) aligns with HOMO of maleic anhydride (−9.1 eV), favoring cycloaddition .

Q. Experimental Validation :

- Conduct kinetic studies in THF at 25°C.

- Monitor reaction via ¹H NMR (disappearance of diene protons at δ 6.2–6.5 ppm).

Q. What pharmacological screening approaches are suitable for identifying biological targets?

Despite limited direct data, sulfonamide analogs exhibit kinase inhibition (e.g., VEGFR-2 IC₅₀ = 2.1 µM) . Screening strategies include:

- Molecular Docking : AutoDock Vina to assess binding to ATP pockets.

- In Vitro Assays : Fluorescence polarization for PDE5 inhibition.

- ADMET Prediction : SwissADME to prioritize candidates with favorable bioavailability (TPSA < 90 Ų).

Q. Key Parameters for Screening :

| Parameter | Target Range |

|---|---|

| LogP | 2.5–4.0 |

| Aqueous Solubility | >50 µM |

| CYP3A4 Inhibition | Low (IC₅₀ > 10 µM) |

Q. How can contradictory spectroscopic data (e.g., ¹³C NMR shifts) be reconciled across studies?

Variations in δ 120–125 ppm (C4/C5 diene carbons) may stem from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ causes shifts up to 3 ppm.

- Tautomerism : Keto-enol equilibrium in protic solvents.

Resolution : - Standardize solvent (CDCl₃ recommended).

- Use DEPT-135 to distinguish CH₂/CH groups.

- Compare with computed NMR (GIAO method at B3LYP/6-31G*).

Q. What computational methods predict the compound’s stability under physiological conditions?

- MD Simulations : GROMACS (36 ns, SPC water model) assesses hydrolytic stability of the ester group.

- pKa Prediction : Epik estimates pKa = 8.2 for the diethylamino group, suggesting protonation in lysosomes.

- Degradation Pathways : DFT (M06-2X/cc-pVTZ) identifies base-catalyzed ester hydrolysis as the primary route.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.